Synthesis and Characterization of 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide: A Technical Guide
Synthesis and Characterization of 1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide: A Technical Guide
Executive Summary
The compound 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (CAS: 861208-20-0) is a highly versatile synthetic intermediate[1]. Featuring a rigid piperidine core, a stable carboxamide linkage, and a terminal alkyne, this molecule is a privileged building block in modern drug discovery. The 3-ethynylaniline moiety is frequently utilized in the design of small-molecule kinase inhibitors (such as BCR-ABL and VEGFR inhibitors)[2],[3], while the terminal alkyne serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.
This whitepaper provides a comprehensive, self-validating protocol for the synthesis of this compound via a highly efficient amide coupling strategy, detailing the mechanistic rationale, step-by-step methodologies, and analytical characterization required for high-purity pharmaceutical applications.
Retrosynthetic Strategy & Mechanistic Rationale
The most convergent and scalable route to 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is the direct amidation of 1-acetylpiperidine-4-carboxylic acid with 3-ethynylaniline .
The Causality of Reagent Selection: Why HATU?
Amide coupling with anilines can be notoriously sluggish due to the electron-withdrawing nature of the phenyl ring, which reduces the nucleophilicity of the amine[4]. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling agent alongside the sterically hindered base DIPEA (N,N-Diisopropylethylamine).
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Anchimeric Assistance : Unlike standard reagents (e.g., HBTU or EDC), HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen atom within the OAt leaving group provides critical neighboring group participation. It forms a hydrogen-bonded 7-membered cyclic transition state with the incoming aniline, dramatically accelerating the nucleophilic attack[5],[6].
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Suppression of Side Reactions : Highly electrophilic coupling agents can react directly with amines to form unwanted tetramethylguanidine (TMG) byproducts[7]. By utilizing DIPEA—a non-nucleophilic, sterically hindered base—we selectively deprotonate the carboxylic acid to initiate ester formation while preventing base-driven guanylation or degradation[7],[8].
Synthesis workflow and mechanistic logic for the HATU-mediated amidation.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. Each phase includes specific In-Process Controls (IPCs) to verify chemical transformations before proceeding.
Materials & Scale (10 mmol scale)
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1-Acetylpiperidine-4-carboxylic acid : 1.71 g (10.0 mmol, 1.0 equiv)
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3-Ethynylaniline : 1.23 g (10.5 mmol, 1.05 equiv)
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HATU : 4.18 g (11.0 mmol, 1.1 equiv)[6]
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DIPEA : 5.2 mL (30.0 mmol, 3.0 equiv)
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Anhydrous DMF : 25 mL
Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
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Charge a flame-dried 100 mL round-bottom flask with 1-acetylpiperidine-4-carboxylic acid (1.71 g) and anhydrous DMF (25 mL) under a nitrogen atmosphere.
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Add DIPEA (5.2 mL) and cool the mixture to 0 °C using an ice bath. (Causality: Cooling prevents thermal degradation of the highly reactive OAt-ester intermediate).
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Add HATU (4.18 g) portion-wise over 5 minutes. Stir the reaction at 0 °C for 15 minutes to ensure complete formation of the active ester.
Step 2: Nucleophilic Addition 4. Add 3-ethynylaniline (1.23 g) dropwise to the activated ester solution. 5. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
Step 3: In-Process Control (IPC) 6. Validation Check : Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the carboxylic acid peak (m/z 172.1 [M+H]+) is consumed and the product mass (m/z 271.1 [M+H]+ ) is the dominant signal.
Step 4: Orthogonal Aqueous Workup 7. Quench the reaction by pouring the mixture into 100 mL of ice-cold water, then extract with Ethyl Acetate (3 × 75 mL). 8. Acid Wash : Wash the combined organic layers with 1M HCl (3 × 50 mL). (Causality: Protonates and removes unreacted 3-ethynylaniline and DIPEA into the aqueous layer). 9. Base Wash : Wash with saturated aqueous NaHCO₃ (3 × 50 mL). (Causality: Deprotonates and removes unreacted carboxylic acid and the HOAt byproduct). 10. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification 11. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to 5% Methanol in DCM. The product elutes as a distinct UV-active band (254 nm).
Sequential self-validating experimental workflow for amide synthesis.
Analytical Characterization & Quantitative Data
To guarantee trustworthiness for downstream biological or chemical applications, the synthesized 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide must meet strict analytical criteria. The table below summarizes the expected quantitative data and spectral benchmarks for the pure compound[1].
| Analytical Parameter | Expected Value / Benchmark | Analytical Method / Conditions |
| Molecular Formula | C₁₆H₁₈N₂O₂ | - |
| Molecular Weight | 270.33 g/mol | - |
| Mass Spectrometry | m/z 271.14[M+H]⁺ | LC-MS (ESI, Positive Ion Mode) |
| ¹H NMR: Amide NH | ~ 10.0 ppm (s, 1H) | 400 MHz, DMSO-d₆ |
| ¹H NMR: Alkyne CH | ~ 4.1 ppm (s, 1H) | 400 MHz, DMSO-d₆ |
| ¹H NMR: Acetyl CH₃ | ~ 2.0 ppm (s, 3H) | 400 MHz, DMSO-d₆ |
| Chromatographic Purity | > 98.0% | HPLC (UV detection at 254 nm) |
| Physical State | Off-white to pale yellow solid | Visual Inspection |
Safety & Scalability Considerations
While the HATU/DIPEA protocol is optimal for discovery-scale synthesis (milligram to low-gram quantities), researchers must be aware of the following:
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Sensitization Hazard : HATU is classified as a Category 1A dermal sensitizer and can induce severe allergic reactions. It must be handled inside a certified fume hood with appropriate PPE[6].
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Thermal Stability : Differential scanning calorimetry (DSC) indicates that HATU is potentially explosive under high thermal stress[6]. Reactions should never be heated excessively during the activation phase.
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Scale-Up Alternatives : For multigram or kilogram scale-up, the high cost and toxicity of HATU become prohibitive. Process chemists should transition to greener, safer coupling agents such as T3P (Propylphosphonic anhydride) or EDC/HOBt [4],[8], adjusting reaction times and temperatures to compensate for the lower activation kinetics.
References
- CymitQuimica. "1-Acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide". CymitQuimica Catalog.
- Common Organic Chemistry. "Amine to Amide Mechanism - HATU". Common Organic Chemistry.
- Wikipedia. "HATU - Mechanism and Safety". Wikipedia, The Free Encyclopedia.
- The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". ACS Publications.
- PMC - NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt". National Institutes of Health.
- Growing Science. "Process optimization for acid-amine coupling: a catalytic approach". Current Chemistry Letters.
- PMC - NIH. "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor". National Institutes of Health.
- Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". ACS Publications.
Sources
- 1. CAS: 861208-20-0 | CymitQuimica [cymitquimica.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. growingscience.com [growingscience.com]

